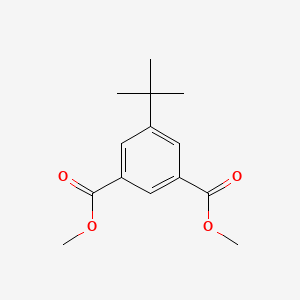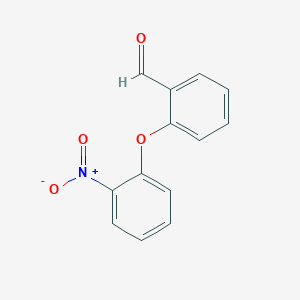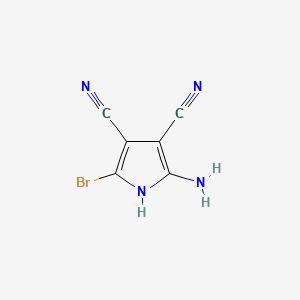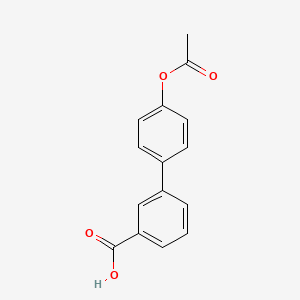
Dimethyl 5-tert-butylisophthalate
Overview
Description
Dimethyl 5-tert-butylisophthalate (DTBP) is a chemical compound used in a variety of scientific and industrial applications, including synthesis of pharmaceuticals, cosmetics, and food additives. It is a colorless, odorless, and flammable liquid, with a molecular weight of 234.27 g/mol. DTBP is an isomer of dimethyl terephthalate, and is used in a variety of applications, including synthesis of pharmaceuticals, cosmetics, and food additives.
Scientific Research Applications
Synthesis and Structural Characterization
Dimethyl 5-tert-butylisophthalate has been utilized in the synthesis and structural characterization of novel compounds. For instance, it was used in the synthesis of bicyclic diacyloxy- and diazaselenuranes, revealing insights into the structural aspects of pincer-type bicyclic chalcogenuranes (Selvakumar et al., 2011).
Polymer Chemistry
In polymer chemistry, this compound is significant in creating terpolymers. Research on Poly(ethylene terephthalate-co-isophthalate-co-5-tert-butylisophthalate) terpolymers compared with poly(ethylene terephthalate) homopolymer showed that these terpolymers have distinct thermal and mechanical properties, such as higher glass-transition temperatures and different crystallization rates (Kint et al., 2003).
Facile Synthesis of Analog Compounds
It has been used for the facile synthesis of ebselen analogs, showcasing its potential as a reactive precursor in organic synthesis. The compound's reactivity with different amines to form ebselen analogs illustrates its versatility in chemical reactions (Selvakumar et al., 2011).
Metal-Organic Frameworks (MOFs)
This compound has been instrumental in the synthesis of metal-organic frameworks (MOFs). For example, its reaction with copper(II) led to a crystal structure that showed promise for applications in MOFs, highlighting the potential of this compound in facilitating the construction of complex molecular architectures (Li et al., 2010).
Gold(I) Chemistry
The compound has also been explored in gold(I) chemistry as a ligand, forming model complexes for macrocyclic gold compounds. This application underlines its utility in creating complex metal-ligand structures that could have various chemical and industrial applications (Wiedemann et al., 2009).
Gas Sorption and Iodine Uptake Studies
In the context of gas sorption, this compound-based MOFs have been studied for their selective gas sorption properties and reversible iodine uptake, suggesting potential applications in gas storage and filtration (Chaudhari et al., 2013).
Safety and Hazards
properties
IUPAC Name |
dimethyl 5-tert-butylbenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)11-7-9(12(15)17-4)6-10(8-11)13(16)18-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEMMBGHLUCOIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346942 | |
| Record name | Dimethyl 5-tert-butylisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16308-65-9 | |
| Record name | Dimethyl 5-tert-butylisophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl-5-tert-butylisophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1268450.png)
![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1268451.png)
![2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B1268452.png)
![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268454.png)



